4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline
Overview
Description
4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is a quinoline derivative with the molecular formula C12H8ClN3O3 and a molecular weight of 277.66 g/mol . This compound is known for its unique chemical structure, which includes a chloro, cyano, ethoxy, and nitro group attached to a quinoline ring. It is used in various scientific research applications due to its distinctive properties.
Mechanism of Action
Target of Action
It is used in the synthesis of the antitumor agent, neratinib , which is known to inhibit epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases .
Mode of Action
As a precursor to neratinib, it may contribute to the inhibition of egfr and her-2 kinases, which are involved in cell proliferation and survival .
Biochemical Pathways
As a precursor to neratinib, it may indirectly affect the pathways regulated by egfr and her-2 kinases, including cell proliferation, survival, and differentiation .
Pharmacokinetics
As a precursor to neratinib, it may contribute to the pharmacokinetic profile of the final drug .
Result of Action
As a precursor to neratinib, it may contribute to the inhibition of egfr and her-2 kinases, leading to decreased cell proliferation and survival .
Action Environment
As a precursor to neratinib, it may contribute to the drug’s sensitivity to environmental factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often include the use of strong acids and bases, as well as specific solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Amine derivatives: from the reduction of the cyano group.
Substituted quinolines: from nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 4-Chloro-3-cyano-7-ethoxyquinoline
- 4-Chloro-3-cyano-6-nitroquinoline
- 3-Cyano-7-ethoxy-6-nitroquinoline
Biological Activity
4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article delves into the compound's biological properties, mechanisms of action, and its potential therapeutic applications based on various research findings.
This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The presence of multiple functional groups—such as the chloro, cyano, ethoxy, and nitro groups—enhances its biological activity. The compound's molecular formula is , and it has been synthesized through various chemical pathways that involve modifications to its basic quinoline structure.
The biological activity of this compound can be attributed to its interaction with specific biological targets, particularly protein kinases . It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and HER-2 kinases , which are critical in the regulation of cell growth and proliferation. By inhibiting these kinases, the compound can effectively reduce tumor growth and induce apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Activity Type | Target/Mechanism | Effect |
---|---|---|
Anticancer | EGFR, HER-2 kinases | Inhibition of cell proliferation |
Antimicrobial | Various bacterial strains | Inhibition of bacterial growth |
Apoptosis Induction | Intrinsic apoptotic pathway | Induction of programmed cell death |
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies have shown that derivatives of this compound can inhibit the growth of breast cancer cells by targeting the HER-2 pathway, which is often overexpressed in aggressive forms of breast cancer .
In a study evaluating its efficacy against different cancer types, it was found that this compound significantly reduced cell viability in several human cancer cell lines at low micromolar concentrations. The mechanism involved includes the induction of apoptosis through mitochondrial pathways and the modulation of key signaling pathways involved in cell survival .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The compound has been shown to inhibit the growth of specific bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism involves disrupting bacterial DNA replication by inhibiting topoisomerase enzymes.
Case Studies
- Breast Cancer Cell Line Study : A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective inhibition at concentrations below 10 µM. The study concluded that the compound could serve as a lead for developing new anticancer therapies targeting HER-2 positive tumors .
- Antibacterial Efficacy : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Properties
IUPAC Name |
4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c1-2-19-11-4-9-8(3-10(11)16(17)18)12(13)7(5-14)6-15-9/h3-4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCUBEZCMHJCMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451854 | |
Record name | 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214476-09-2 | |
Record name | 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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